1-methyl-1H-pyrazolo[3,4-b]pyrazine
Vue d'ensemble
Description
1-Methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrazine ring The presence of a methyl group at the 1-position of the pyrazole ring distinguishes it from other pyrazolopyrazines
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes, influencing their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
It is known that pyrazolopyridines can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazolo[3,4-b]pyrazine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dibromo-2-aminopyrazine with methylhydrazine in the presence of a base such as potassium carbonate can yield this compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired pyrazolopyrazine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.
Major Products Formed:
Applications De Recherche Scientifique
1-Methyl-1H-pyrazolo[3,4-b]pyrazine has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazolo[3,4-b]pyrazine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
1H-Pyrazolo[3,4-b]quinoline: This compound features a quinoline ring fused with a pyrazole ring.
1H-Pyrazolo[3,4-b]pyrimidine: This compound contains a pyrimidine ring fused with a pyrazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the methyl group, which can influence its chemical reactivity and biological activity.
Activité Biologique
1-Methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as pyrazolopyrazines, characterized by their fused pyrazole rings. The synthesis of this compound typically involves the condensation of suitable precursors under controlled conditions. For instance, microwave-assisted synthesis has been reported for various derivatives of pyrazolo[3,4-b]pyrazines, enhancing yield and purity .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and its derivatives. Notably, a compound structurally related to this compound demonstrated significant inhibitory activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values lower than that of cisplatin, a standard chemotherapeutic agent .
Table 1: Anticancer Activity of Pyrazolo[3,4-b]Pyrazine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | < 10 | Induction of apoptosis via caspase activation |
6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470) | MDA-MB-231 | < 5 | mGluR5 negative allosteric modulation |
Compound 3b | MCF-7 | < 0.25 | NF-kB suppression and ROS generation |
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazolo[3,4-b]pyrazines exhibit notable anti-inflammatory effects. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. For example, certain derivatives displayed activity comparable to indomethacin in inhibiting inflammatory responses in vitro .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Many derivatives promote apoptosis in cancer cells through the activation of caspases (e.g., caspase 3/7), which are crucial for programmed cell death.
- Cytokine Modulation : The compounds can modulate the expression of inflammatory cytokines such as TNF-alpha and IL-6, contributing to their anti-inflammatory effects.
- Receptor Interaction : Some derivatives act as negative allosteric modulators at metabotropic glutamate receptors (mGluR5), influencing neurotransmission and potentially offering neuroprotective benefits in conditions like Parkinson's disease .
Case Studies
A notable case study involved the evaluation of PF470 in a preclinical model of Parkinson's disease. Despite its promising efficacy in reducing l-DOPA-induced dyskinesia in nonhuman primates, development was halted due to concerns over immune-mediated hypersensitivity reactions observed during toxicology studies .
Propriétés
IUPAC Name |
1-methylpyrazolo[3,4-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-10-6-5(4-9-10)7-2-3-8-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRIVLVAFKDWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19868-88-3 | |
Record name | 1-methyl-1H-pyrazolo[3,4-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.